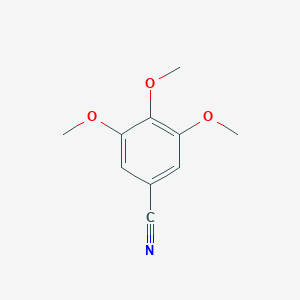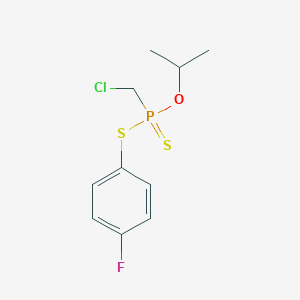![molecular formula C10H10S B158624 3,5-Diméthylbenzo[b]thiophène CAS No. 1964-45-0](/img/structure/B158624.png)
3,5-Diméthylbenzo[b]thiophène
Vue d'ensemble
Description
“3,5-Dimethylbenzo[b]thiophene” is a chemical compound with the formula C10H10S . It is a derivative of benzo[b]thiophene, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms .
Synthesis Analysis
Thiophene derivatives, including “3,5-Dimethylbenzo[b]thiophene”, can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal-Knorr Thiophene Synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “3,5-Dimethylbenzo[b]thiophene” consists of a benzo[b]thiophene core with two methyl groups attached at the 3rd and 5th positions . The molecular weight of this compound is 162.251 .
Physical and Chemical Properties Analysis
“3,5-Dimethylbenzo[b]thiophene” is a clear pale yellow liquid . Its refractive index is between 1.6090-1.6140 at 20°C .
Applications De Recherche Scientifique
Recherche en chimie organique
« 3,5-Diméthylbenzo[b]thiophène » est utilisé dans la recherche en chimie organique. Il s'agit d'un liquide jaune pâle clair avec un indice de réfraction de 1,6090-1,6140 à 20 °C . Il est utilisé dans diverses réactions chimiques et processus de synthèse .
Synthèse de dérivés du thiophène
Ce composé joue un rôle crucial dans la synthèse de dérivés du thiophène . Il est utilisé dans des réactions de cycloaddition [3+2] avec des motifs alkyne et une cycloisomérisation régiosélective, conduisant à la formation de thiophènes .
Développement de composés biologiquement actifs
Les analogues à base de thiophène, y compris « this compound », ont intéressé un nombre croissant de scientifiques comme classes potentielles de composés biologiquement actifs . Ils jouent un rôle vital pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Chimie industrielle
Les dérivés du thiophène, y compris « this compound », sont utilisés en chimie industrielle . Par exemple, ils sont utilisés comme inhibiteurs de corrosion .
Science des matériaux
Dans le domaine de la science des matériaux, les molécules à médiation par le thiophène jouent un rôle important dans le développement des semi-conducteurs organiques . « this compound » pourrait potentiellement être utilisé dans cette application.
Électronique
Les dérivés du thiophène sont utilisés dans la fabrication de transistors organiques à effet de champ (OFET) et de diodes électroluminescentes organiques (OLED)
Safety and Hazards
Orientations Futures
The future directions for “3,5-Dimethylbenzo[b]thiophene” and other thiophene derivatives could involve further exploration of their synthesis methods and potential applications. Given their diverse properties and applications, these compounds could be of interest in various fields, including medicinal chemistry, material science, and industrial chemistry .
Propriétés
IUPAC Name |
3,5-dimethyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-7-3-4-10-9(5-7)8(2)6-11-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJSHXYNNVEGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173310 | |
| Record name | Benzo(b)thiophene, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1964-45-0 | |
| Record name | Benzo(b)thiophene, 3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001964450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(b)thiophene, 3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do derivatives of 3,5-dimethylbenzo[b]thiophene interact with their biological targets to potentially act as antidepressants?
A1: The research paper investigates 3,5-dimethylbenzo[b]thiophene derivatives designed to interact with two key targets in the brain related to depression: 5-HT1A serotonin receptors and the serotonin transporter.
- 5-HT1A Receptor Agonism: Compounds like 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1- yl]propan-1-ol (II.2.a) demonstrate affinity for the 5-HT1A receptor. [] Agonists of this receptor can enhance serotonergic neurotransmission, contributing to antidepressant effects.
- Serotonin Transporter Inhibition: The same compound (II.2.a) also inhibits the serotonin transporter. [] This transporter is responsible for removing serotonin from the synapse. By blocking its action, the compound increases serotonin levels in the synaptic cleft, leading to enhanced serotonergic signaling.
Q2: What is the structure-activity relationship (SAR) observed for these 3,5-dimethylbenzo[b]thiophene derivatives and their antidepressant activity?
A2: The research paper explores the impact of different substituents on the 3,5-dimethylbenzo[b]thiophene core structure, particularly focusing on modifications at the 2-position with various phenylpiperazine moieties. []
- Phenylpiperazine Substituents: The presence of both 2-methoxyphenylpiperazine and 2-hydroxyphenylpiperazine at the designated position on the 3,5-dimethylbenzo[b]thiophene scaffold resulted in compounds with notable affinity for the 5-HT1A receptor and inhibitory activity towards the serotonin transporter. [] This suggests the importance of these specific phenylpiperazine groups for the desired biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














